LIMP II protein
Description
Properties
CAS No. |
139638-11-2 |
|---|---|
Molecular Formula |
C7H12F2O |
Synonyms |
LIMP II protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Related Proteins
Structural Comparison
Key Structural Motifs and Domains
Key Insights :
- LIMP II and CD36 share structural homology in their ligand-binding domains (e.g., thrombospondin-1 recognition) but differ in localization and trafficking signals .
- Unlike LAMP-1, which stabilizes lysosomal membranes, LIMP II’s di-leucine motif enables specific lysosomal sorting, contrasting with LAMP-1’s reliance on glycosylation for stability .
Functional Roles and Ligand Interactions
Key Insights :
- LIMP II’s role in Plasmodium motility is unique among lysosomal proteins. GFP-tagged LIMP II mutants exhibit "limping" movement with reduced speed and transient curvature changes, directly linking its function to parasite virulence .
- CD36 and LIMP II both interact with thrombospondin-1, but CD36 primarily mediates lipid metabolism, while LIMP II is specialized in pathogen-host interactions .
Disease Associations
Key Insights :
- LIMP II’s dual role in lysosomal biology and pathogenicity distinguishes it from other scavenger receptors. Its absence in Plasmodium mutants abolishes liver-stage infection, underscoring its unique role in malaria transmission .
- CD36 and SCARB1 are more directly implicated in metabolic disorders, while LAMP-1 and LIMP II are linked to lysosomal dysfunction .
Research Findings and Data Highlights
Table 1: Functional Consequences of LIMP II Deletion in Plasmodium berghei
Table 2: Ligand-Binding Properties of LIMP II and CD36
| Protein | Ligand | Binding Region | Functional Outcome |
|---|---|---|---|
| LIMP II | Thrombospondin-1 | Conserved CD36-like motif | Pathogen adhesion, lysosomal signaling |
| CD36 | Thrombospondin-1 | Extracellular domain | Angiogenesis, anti-inflammatory effects |
Q & A
Q. What are the primary structural characteristics of LIMP II that distinguish it from other lysosomal membrane proteins?
LIMP II (Lysosome Membrane Protein 2), encoded by the SCARB2 gene, is a type III multi-pass transmembrane glycoprotein characterized by a large luminal domain and a short cytoplasmic tail. Unlike LAMP-1, LIMP II lacks a canonical tyrosine-based sorting motif but contains a conserved leucine-zipper (LZ) motif in its cytoplasmic domain, which mediates interactions with adaptor protein complexes (AP-3) for lysosomal targeting . Structural studies highlight its role as a scavenger receptor, with specific glycosylation patterns critical for ligand binding and lysosomal stability .
Q. What experimental methodologies are recommended for detecting LIMP II in cellular models?
- Immunoblotting : Use monoclonal antibodies targeting luminal epitopes (e.g., anti-SCARB2 clones) under non-reducing conditions to preserve disulfide bonds .
- Immunofluorescence : Combine with lysosomal markers (e.g., LAMP-1) and compartment-specific dyes (e.g., LysoTracker) to confirm subcellular localization .
- Flow cytometry : Optimize cell permeabilization protocols to access intracellular epitopes .
Advanced Research Questions
Q. How can researchers design experiments to validate LIMP II as a receptor for novel ligands like CTRP3?
- Ligand-receptor crosslinking : Employ TriCEPS-based chemoproteomics to label interacting partners, followed by mass spectrometry and statistical enrichment analysis (e.g., Significance Analysis of INTeractome, SAINT) .
- Functional validation : Use CRISPR/Cas9-mediated SCARB2 knockout cells to assess ligand binding loss via flow cytometry or surface plasmon resonance (SPR) .
- Co-immunoprecipitation (Co-IP) : Validate interactions in lysosomal-enriched fractions using crosslinkers like DSP (dithiobis[succinimidyl propionate]) to stabilize transient associations .
Q. What bioinformatic tools are suitable for analyzing LIMP II’s interaction networks and structural motifs?
- Protein-protein interaction databases : Use STRING or BioGRID to map known interactors (e.g., AP-3, LAMP-1) .
- Structural modeling : Predict transmembrane topology with TMHMM or Phobius and analyze the LZ motif’s conservation using Clustal Omega .
- Proteomic data repositories : Cross-reference LIMP II-associated peptides in resources like PRIDE or PeptideAtlas to identify post-translational modifications .
Q. How can contradictory findings about LIMP II’s localization (lysosomal vs. endosomal) be resolved experimentally?
- Subcellular fractionation : Combine differential centrifugation with sucrose density gradients to isolate late endosomes and lysosomes, followed by immunoblotting for LIMP II and compartment markers (e.g., Rab7 for late endosomes, Cathepsin D for lysosomes) .
- Live-cell imaging : Use pH-sensitive fluorescent probes (e.g., pHluorin-LIMP II) to track trafficking dynamics in real time .
Q. What CRISPR-based approaches are optimal for studying LIMP II’s functional roles in lysosomal pathways?
- Knockout models : Design sgRNAs targeting exon 2 of SCARB2 and validate via Sanger sequencing and functional assays (e.g., impaired cholesterol transport) .
- CRISPR activation/interference : Modulate LIMP II expression using dCas9-VPR (activation) or dCas9-KRAB (repression) to study dose-dependent effects on lysosomal pH or autophagy .
Methodological Considerations for Data Interpretation
Q. How should researchers address variability in LIMP II expression across cell types or experimental conditions?
- Normalization : Use lysosomal loading controls (e.g., β-hexosaminidase activity) instead of total protein assays .
- Cell line validation : Screen multiple cell lines (e.g., HeLa, fibroblasts) for endogenous LIMP II levels via qPCR and immunoblotting before functional studies .
Q. What strategies mitigate off-target effects when using LIMP II-targeting antibodies?
- Epitope validation : Compare staining patterns in wild-type vs. SCARB2 KO cells .
- Blocking peptides : Pre-incubate antibodies with recombinant LIMP II luminal domain to confirm specificity .
Contradiction Analysis
Q. How to reconcile studies reporting LIMP II’s role in both lysosomal homeostasis and extracellular vesicle (EV) biogenesis?
- EV proteomics : Isolate exosomes via ultracentrifugation and perform mass spectrometry to quantify LIMP II enrichment relative to lysosomal markers .
- Functional assays : Inhibit lysosomal exocytosis (e.g., using vacuolin-1) and measure EV-associated LIMP II levels via nanoparticle tracking analysis (NTA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
